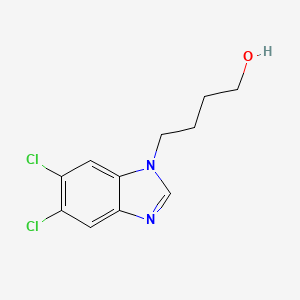

4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol

Description

Chemical Identity and Nomenclature

The systematic nomenclature of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol follows International Union of Pure and Applied Chemistry (IUPAC) conventions, which prioritize the parent heterocycle and substituent positions. The benzimidazole core, a fusion of benzene and imidazole rings, forms the basis of the compound’s identity. Substituents are enumerated to reflect their positions on the bicyclic system, with the chlorine atoms occupying the 5 and 6 positions of the benzene moiety. The butan-1-ol chain attaches to the nitrogen atom at position 1 of the imidazole ring, as indicated by the "1-yl" suffix.

The molecular formula C₁₁H₁₂Cl₂N₂O arises from the benzimidazole core (C₇H₅Cl₂N₂) and the butanol side chain (C₄H₉O), with a molecular weight of 275.13 g/mol. Structural verification via spectroscopic methods would typically involve nuclear magnetic resonance (NMR) to confirm the substitution pattern and infrared (IR) spectroscopy to identify hydroxyl and aromatic functionalities. The compound’s Simplified Molecular Input Line Entry System (SMILES) notation, OCCCCN1C=NC2=C(C=C1)C(Cl)=C(Cl)N2 , encodes its connectivity and stereochemical features.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O |

| Molecular Weight | 275.13 g/mol |

| SMILES | OCCCCN1C=NC2=C(C=C1)C(Cl)=C(Cl)N2 |

| Canonical Identifier | CHEBI:194762 |

This table synthesizes key identifiers essential for unambiguous chemical communication in research and regulatory contexts.

Historical Context in Heterocyclic Chemistry

Benzimidazole derivatives emerged as critical scaffolds in heterocyclic chemistry following the discovery of their natural occurrence in vitamin B₁₂ analogs and subsequent synthetic modifications in the mid-20th century. The introduction of halogen atoms, particularly chlorine, into aromatic systems became a strategic approach to enhance compound stability, lipophilicity, and target binding affinity. Chlorination at the 5 and 6 positions of the benzimidazole ring, as seen in this compound, likely originated from structure-activity relationship studies on antiparasitic agents such as albendazole and omeprazole analogs.

The incorporation of a hydroxyl-bearing butyl chain reflects evolutionary trends in drug design, where polar appendages balance the hydrophobicity of halogenated aromatics to improve aqueous solubility. Such modifications align with historical efforts to optimize benzimidazole derivatives for oral bioavailability, as demonstrated in the development of proton pump inhibitors and kinase-targeted therapeutics. High-throughput screening campaigns, including those targeting oxidative stress pathways, have further underscored the relevance of substituted benzimidazoles in modern chemical biology.

Position Within Benzimidazole Derivative Classifications

This compound occupies a unique niche within benzimidazole taxonomy, distinguished by two orthogonal structural features:

Halogenation Pattern : As a 5,6-dichloro derivative, it belongs to a subclass of benzimidazoles where electron-withdrawing substituents modulate aromatic electron density. This contrasts with methyl-substituted analogs like 4-(5,6-dimethyl-1H-benzimidazol-1-yl)butan-1-ol, where electron-donating groups dominate. Chlorine atoms confer enhanced resistance to oxidative degradation while potentially enabling halogen bonding interactions with biological targets.

Side Chain Topology : The four-carbon hydroxymethyl chain classifies it among N1-alkylated benzimidazoles with terminal hydroxyl groups. This structural motif appears in prodrug candidates where the hydroxyl group serves as a site for conjugation or metabolic activation. Comparatively, shorter chains (e.g., ethanol derivatives) or non-hydroxylated analogs exhibit distinct pharmacokinetic profiles.

Properties

IUPAC Name |

4-(5,6-dichlorobenzimidazol-1-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-8-5-10-11(6-9(8)13)15(7-14-10)3-1-2-4-16/h5-7,16H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITCEBBVLDFPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Chlorination: The benzimidazole ring is then chlorinated at positions 5 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the benzimidazole ring to a more saturated form using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

Major Products

Oxidation: 4-(5,6-dichloro-1H-benzimidazol-1-yl)butanal.

Reduction: 4-(5,6-dichloro-1H-benzimidazol-1-yl)butane.

Substitution: 4-(5-methoxy-6-chloro-1H-benzimidazol-1-yl)butan-1-ol.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with benzimidazole moieties, including 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A synthesized derivative of benzimidazole demonstrated a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae, showcasing its potential as an antibacterial agent . This suggests that derivatives like this compound could be valuable in combating multi-drug resistant strains.

Antifungal Properties

The compound also exhibits antifungal activity. In comparative studies, it showed efficacy similar to standard antifungal agents like fluconazole. The MIC against Candida albicans was noted at 5.08 µM, indicating its potential for therapeutic use in fungal infections .

Anticancer Research

The anticancer properties of this compound have been explored in various studies focusing on its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxicity of synthesized compounds, derivatives containing benzimidazole structures were tested against human colon cancer (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF7) cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics such as doxorubicin . For instance, one derivative exhibited an IC50 of 4.12 µM against HCT116 cells, suggesting that structural modifications could enhance potency against resistant cancer types .

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Limitations

Pharmacological Potential

Data Gaps

- Solubility and Stability : Neither compound’s physicochemical properties (e.g., logP, pKa) are reported.

- Biological Activity: No in vitro or in vivo data are available for either compound in the provided evidence.

Biological Activity

4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol, with the CAS number 883061-57-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12Cl2N2O

- Molecular Weight : 259.13 g/mol

- Structure : The compound features a benzimidazole ring substituted with dichlorine and a butanol side chain, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Microorganism | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | High (15 mm) |

| Bacillus cereus | Moderate (10 mm) |

| Escherichia coli | Low (5 mm) |

| Pseudomonas aeruginosa | Minimal (2 mm) |

The compound showed greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. This difference is attributed to the structural complexity of Gram-negative bacterial membranes, which hinder the penetration of such compounds .

The antimicrobial activity of this compound may be linked to its ability to disrupt cellular processes in microorganisms. It is hypothesized that the compound interferes with DNA synthesis or cell wall integrity, although specific mechanisms require further investigation.

Study on Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound compared to standard antibiotics. The study utilized a broth microdilution method to determine Minimum Inhibitory Concentrations (MICs).

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Penicillin | 8 |

| Ciprofloxacin | 16 |

The results indicated that while the compound was less potent than penicillin, it still exhibited considerable antibacterial activity against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, the compound was tested for antifungal activity against Candida species. The results showed promising antifungal effects with an IC50 value indicating effective concentration levels necessary for inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer :

- Begin with a literature review of benzimidazole derivatives, focusing on alkylation and substitution reactions. For example, analogous compounds are synthesized via nucleophilic substitution of halogenated benzimidazoles with hydroxyl-terminated alkanes under controlled pH and temperature .

- Optimize solvents (e.g., dichloromethane or methanol) and catalysts (e.g., DMAP) to enhance yield .

- Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) for real-time monitoring and structural validation .

Q. How should researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Perform solubility tests in polar (water, ethanol) and non-polar solvents (hexane) at varying temperatures.

- Assess stability via accelerated degradation studies (e.g., exposure to heat, light, and acidic/alkaline conditions) using high-performance liquid chromatography (HPLC) to quantify degradation products .

- Determine partition coefficients (LogP) using shake-flask methods to predict bioavailability .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks to confirm the benzimidazole core and butanol side chain .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH, C-Cl) via characteristic absorption bands .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer :

- Theoretical Framework : Align with environmental chemistry models (e.g., fugacity models) to predict distribution in water, soil, and biota .

- Experimental Setup :

- Measure hydrolysis rates at varying pH levels.

- Conduct biodegradation assays using microbial consortia from contaminated sites .

- Use LC-MS/MS to track transformation products and quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from peer-reviewed studies, noting variances in assay conditions (e.g., cell lines, exposure times) .

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines) to isolate confounding factors .

- Statistical Modeling : Apply multivariate analysis to identify correlations between structural modifications (e.g., halogen placement) and bioactivity .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., tubulin for antiproliferative studies) .

- QSAR Models : Derive quantitative structure-activity relationships using descriptors like electronegativity and steric parameters .

- MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to validate docking predictions .

Q. What methodologies assess the compound’s ecotoxicological impacts across trophic levels?

- Methodological Answer :

- Tiered Testing :

- Acute Toxicity : Conduct algal growth inhibition (OECD 201) and fish embryo toxicity tests .

- Chronic Exposure : Evaluate reproductive and developmental effects in invertebrates (e.g., Daphnia) .

- Mesocosm Studies : Simulate real-world ecosystems to observe food web dynamics and biomagnification potential .

Methodological Considerations for Data Integrity

- Theoretical Grounding : Anchor experiments in established frameworks (e.g., chemical fate models or receptor theory) to ensure hypothesis-driven design .

- Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and instrumental parameters (e.g., NMR pulse sequences) .

- Interdisciplinary Collaboration : Integrate chemical synthesis, computational biology, and ecotoxicology to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.